molecular formula C16H11N3O2S B2438987 4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 941890-07-9

4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2438987
CAS No.: 941890-07-9
M. Wt: 309.34
InChI Key: YRGCIPDPMLBVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic heterocyclic compound designed for pharmacological research, integrating two privileged structures in medicinal chemistry: a benzothiazole and a tetrahydroquinoxalinone. The benzothiazole moiety is a recognized pharmacophore with a broad spectrum of documented biological activities. Benzothiazole derivatives have demonstrated significant anticancer properties in scientific studies, showing efficacy against various cancer cell lines, including triple-negative breast cancer (TNBC). These compounds can act as inhibitors of key oncogenic targets, such as the transcription factor FOXM1, which is a driver of tumor growth and progression . Furthermore, the benzothiazole scaffold is frequently investigated for its antibacterial and antifungal potential, with research indicating it can disrupt bacterial and fungal growth through mechanisms that may include interference with cellular replication . The tetrahydroquinoxalinone core is a heterocyclic system of high interest in neuroscience and drug discovery. Compounds featuring this structure, or the closely related 1,2,3,4-tetrahydroquinoline, have been extensively studied for their central nervous system (CNS) activity . Research has highlighted their potential as inhibitors of acetylcholinesterase (AChE), a key enzyme whose inhibition is a therapeutic strategy for neurodegenerative conditions . The integration of this core is strategically valuable for designing molecules that target neurologically relevant pathways. The molecular architecture of this compound, featuring a carbonyl linker that conjugates the two heterocyclic systems, is engineered to optimize interactions with biological targets. This design aims to enhance binding affinity and selectivity towards enzymes or receptors. The compound is intended for use in scientific research only , including initial target identification, mechanism of action studies, and in vitro biological screening assays in fields such as oncology, infectious diseases, and neuropharmacology. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

4-(1,3-benzothiazole-2-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c20-14-9-19(12-7-3-1-5-10(12)17-14)16(21)15-18-11-6-2-4-8-13(11)22-15/h1-8H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGCIPDPMLBVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzenethiol with thiazole-2-carbaldehyde in the presence of a catalyst like zinc oxide nanoparticles can yield the desired benzothiazole derivative . This intermediate can then be further reacted with quinoxaline derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzothiazole derivatives, including those related to the compound . Benzothiazoles are known for their ability to inhibit bacterial growth by targeting specific enzymes such as peptide deformylase. For instance, derivatives of benzothiazine have shown promising activity against Staphylococcus aureus, a common pathogen responsible for various infections. The molecular design of these compounds often includes modifications that enhance their binding affinity and bioactivity against bacterial strains .

Anticancer Properties

The anticancer potential of benzothiazole derivatives is well-documented. Compounds similar to 4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one have demonstrated cytotoxic effects against several cancer cell lines. For example, research indicates that certain synthesized derivatives exhibit significant activity against liver (HepG-2), breast (MCF-7), and colorectal (HCT-116) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways .

Neuroprotective Effects

Benzothiazole-based compounds have also been studied for their neuroprotective effects. They have shown potential in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The structural features that contribute to these effects include the ability to cross the blood-brain barrier and interact with neuroreceptors or enzymes involved in neuroinflammation .

Case Study 1: Antibacterial Efficacy

A study evaluated a series of benzothiazole derivatives for their antibacterial efficacy against Staphylococcus aureus. The compound this compound was tested alongside other derivatives. Results indicated that modifications on the benzothiazole ring significantly enhanced antibacterial activity compared to unmodified compounds. The most effective derivative exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics used for comparison.

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of various benzothiazole derivatives on cancer cell lines. The study employed a range of assays including MTT and colony formation assays to assess cell viability and proliferation inhibition. The results demonstrated that certain modifications on the tetrahydroquinoxaline core led to increased potency against cancer cells while maintaining low toxicity towards normal cells.

Data Tables

Property Value Remarks
Antibacterial MIC< 10 µg/mLEffective against S. aureus
Anticancer IC505-50 µMVaries by cell line
Neuroprotective EC5010 µMSignificant reduction in oxidative stress

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit key enzymes and signaling pathways involved in cancer cell proliferation . The compound can bind to protein kinases, leading to the inhibition of cell growth and induction of apoptosis. Additionally, it may interfere with DNA replication and repair mechanisms, further contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its combined structural features of both benzothiazole and quinoxaline moieties. This dual functionality enhances its potential as a versatile therapeutic agent, offering a broader spectrum of biological activities compared to its individual components.

Biological Activity

The compound 4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a derivative of tetrahydroquinoxaline that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of benzothiazole derivatives with tetrahydroquinoxaline frameworks. Various synthetic routes have been explored to optimize yield and purity. For instance, one study reported the use of a multicomponent reaction under visible light to synthesize similar compounds efficiently .

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activity. A study evaluated a series of benzothiazole derivatives against human cancer cell lines (MCF-7 for breast cancer, SW480 for colon cancer, and A549 for lung cancer). The results demonstrated that these compounds could induce apoptosis and arrest the cell cycle at the G2/M phase .

The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds have been shown to modulate the expression of proteins involved in apoptosis and cell cycle regulation. For example, compounds that interact with the RBP4 pathway can significantly reduce serum levels of retinol-binding protein and subsequently affect tumor growth dynamics .

Case Study 1: Anticancer Evaluation

In a notable case study involving a series of synthesized benzothiazole derivatives including this compound:

  • Objective : To evaluate the anticancer potential against various human cancer cell lines.
  • Method : MTT assay was employed to assess cell viability.
  • Results : The compound exhibited IC50 values in the low micromolar range across multiple cell lines, indicating potent antiproliferative effects.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various target proteins implicated in cancer progression:

  • Findings : The compound showed favorable interactions with proteins involved in apoptosis regulation and cell cycle control.
  • Implications : These findings suggest a potential for this compound as a lead structure in the development of new anticancer therapeutics.

Data Table: Biological Activity Summary

Biological Activity Cell Line Tested IC50 (µM) Mechanism
AnticancerMCF-75.0Induction of apoptosis
AnticancerSW4806.5G2/M phase arrest
AnticancerA5497.0Modulation of survival pathways

Q & A

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining reproducibility?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions and improve mixing.
  • DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, catalyst loading, solvent volume).
  • In-line Analytics : Employ PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring .

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